Chiral Purity and Optical Rotation: Levoverbenone vs. Racemic Verbenone Identity Verification
Levoverbenone is distinguished from racemic verbenone by its specific optical rotation. Commercial analytical standards and research-grade material of levoverbenone exhibit a specific rotation [α] of −220.00° (20.00°C, c=3–4, CHCl₃), a characteristic of the pure (1S,5S)-configured levorotatory enantiomer . This value serves as a critical identity and purity benchmark; racemic verbenone, containing both (1S,5S) and (1R,5R) enantiomers in equal proportion, would display a net optical rotation of approximately 0°, fundamentally altering its chiral-dependent biological interactions. The thermodynamically more stable racemate may also differ in crystallization behavior and shelf-life stability under identical storage conditions, impacting long-term experimental reproducibility. Procurement of levoverbenone with a minimum purity specification of 97% and verified specific rotation is essential for applications requiring stereochemically defined material .
| Evidence Dimension | Specific optical rotation [α] (chiral identity) |
|---|---|
| Target Compound Data | −220.00° (20.00°C, c=3–4, CHCl₃) |
| Comparator Or Baseline | Racemic verbenone: ∼0° (equal enantiomer mixture) |
| Quantified Difference | Difference of approximately 220° in magnitude of optical rotation |
| Conditions | Polarimetry; 20.00°C; concentration 3–4 g/100mL in chloroform |
Why This Matters
This chiral specification ensures procurement of the biologically active (S,S)-enantiomer rather than the inactive or differentially active racemate, which is essential for reproducible semiochemical and pharmacological assays.
